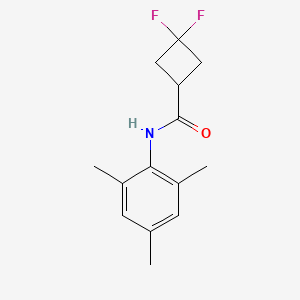![molecular formula C14H13BrN4O B12233992 2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233992.png)
2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with a bromine atom and a pyrazinyl-azetidinyl moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 1-(pyrazin-2-yl)azetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazinyl or azetidinyl moieties.
Cyclization Reactions: The azetidinyl ring can undergo cyclization under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrazinyl-azetidinyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide stands out due to its unique combination of a brominated benzamide core and a pyrazinyl-azetidinyl moiety. This structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C14H13BrN4O |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-bromo-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C14H13BrN4O/c15-12-4-2-1-3-11(12)14(20)18-10-8-19(9-10)13-7-16-5-6-17-13/h1-7,10H,8-9H2,(H,18,20) |
InChI Key |
FPLUEMKWRVPCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12233912.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12233921.png)
![3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12233933.png)
![4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12233948.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12233949.png)

![5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12233964.png)
![2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233969.png)
![3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B12233976.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12233978.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline](/img/structure/B12233988.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B12234003.png)

![6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B12234015.png)
